alpha-Acetyldigoxin

Bioavailability Isomer comparison Pharmacokinetics

alpha-Acetyldigoxin (CAS 5511-98-8) is the alpha-isomer prodrug of digoxin, distinguished by lower oral bioavailability than the beta-form and pronounced photodegradation susceptibility. These differentiating characteristics make it essential for isomer-specific impurity testing per EP monographs, photostability formulation screening, and pharmacokinetic investigations of intestinal deacetylation kinetics. Its established cardiac glycoside pharmacology supports toxicology and drug-drug interaction studies. Procure with confidence for analytical reference and preclinical R&D applications.

Molecular Formula C43H66O15
Molecular Weight 823.0 g/mol
CAS No. 5511-98-8
Cat. No. B1666530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Acetyldigoxin
CAS5511-98-8
SynonymsAcetyldigoxins
alpha Acetyldigoxin
alpha-Acetyldigoxin
beta Acetyldigoxin
beta-Acetyldigoxin
ct, digox von
Desglucolanatosides C
Didier, Digoxin
Digostada
Digotab
digox von ct
Digoxin Didier
Gladixol N
glycotop
Kardiamed
Longdigox
Novodigal
Stillacor
von ct, digox
Molecular FormulaC43H66O15
Molecular Weight823.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O
InChIInChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
InChIKeyHWKJSYYYURVNQU-DXJNJSHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

alpha-Acetyldigoxin CAS 5511-98-8: Procurement Guide for Cardiac Glycoside Prodrugs and Analytical Standards


alpha-Acetyldigoxin (CAS: 5511-98-8) is an acetylated derivative of digoxin belonging to the cardiac glycoside class. It functions as a prodrug that is deacetylated to the active parent compound digoxin during intestinal absorption and systemic circulation [1]. As an inhibitor of Na⁺/K⁺-ATPase, it increases intracellular calcium concentration to enhance myocardial contractility (positive inotropic effect) while exerting negative chronotropic activity [2]. The compound is a naturally occurring constituent of Digitalis lanata and has been assigned ATC code C01AA02 under the WHO classification system for cardiac therapy [1]. Its pharmacological onset begins 3–4 hours post-administration with maximum effect reached at 6–8 hours [3].

Why alpha-Acetyldigoxin Cannot Be Substituted with beta-Acetyldigoxin or Digoxin in Controlled Research Protocols


Substitution among cardiac glycosides within this class introduces quantifiable variability in experimental outcomes due to documented differences in bioavailability, isomerization behavior, photostability, and metabolic activation kinetics. Direct head-to-head studies demonstrate that alpha-acetyldigoxin exhibits lower oral bioavailability than its beta-isomer [1], while both acetyldigoxin isomers undergo deacetylation to digoxin at distinct rates influenced by formulation matrices [2]. Furthermore, alpha-acetyldigoxin is susceptible to photodegradation, yielding higher percentages of photoproducts than digoxin under identical irradiation conditions—a factor critical for analytical method development and long-term stability protocols [3]. These physicochemical and pharmacokinetic distinctions preclude direct interchangeability in dose-response studies, formulation development, or analytical reference applications.

alpha-Acetyldigoxin CAS 5511-98-8: Quantitative Differentiation Evidence Against Comparators


Isomer-Specific Bioavailability: alpha-Acetyldigoxin Versus beta-Acetyldigoxin

In a clinical study directly comparing both isomers, alpha-acetyldigoxin demonstrated lower oral bioavailability than beta-acetyldigoxin, even when the alpha-acetylated derivative was incorporated in an aerosil (SiO₂) matrix formulation [1]. The study further established that beta-acetyldigoxin undergoes isomerization to alpha-acetyldigoxin in alkaline solutions, a conversion that reduces the bioavailability of fixed-dose preparations containing beta-acetyldigoxin [1].

Bioavailability Isomer comparison Pharmacokinetics Formulation

Pharmacokinetic Equivalence with Digoxin Following Intraduodenal Administration in Rats

In a controlled pharmacokinetic study using biliary fistula rats, 4‴-acetyldigoxin (alpha-acetyldigoxin) and digoxin exhibited nearly identical blood concentration profiles and elimination velocities following intraduodenal administration [1]. The absorption process for both compounds followed a biphasic course with comparable rate constants.

Pharmacokinetics Absorption kinetics Half-life Animal model

Prodrug Activation: alpha-Acetyldigoxin as a Digoxin Precursor with Distinct Metabolic Kinetics

alpha-Acetyldigoxin functions as a prodrug that undergoes deacetylation to digoxin during intestinal absorption [1]. Unlike direct digoxin administration, the acetylation modification alters the compound's lipophilicity and membrane permeability characteristics, resulting in claims of more complete and rapid absorption compared to the parent drug [2]. The conversion occurs via intestinal esterases, producing the pharmacologically active digoxin molecule [1].

Prodrug Metabolism Deacetylation Intestinal absorption

Photostability Deficit Relative to Digoxin: Solid-State Irradiation Comparison

In a comparative photostability investigation of crystalline cardiac glycosides, alpha-acetyldigoxin was consistently less photostable than digoxin when subjected to irradiation from multiple light sources [1]. The photoproduct yields were quantified densitometrically, with alpha-acetyldigoxin generating a higher percentage of degradation products under each irradiation condition evaluated [1].

Photostability Degradation Analytical chemistry Storage

Clinical Dosing Parameters in Heart Failure Patients: Rapid Digitalization and Maintenance Regimens

A clinical evaluation of alpha-acetyldigoxin in 21 patients with congestive heart failure established specific dosing parameters for therapeutic digitalization [1]. The study documented loading doses, maintenance requirements, and therapeutic response rates with quantified efficacy outcomes and adverse event frequencies [1].

Clinical dosing Heart failure Digitalization Therapeutic regimen

alpha-Acetyldigoxin CAS 5511-98-8: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Isomer-Specific Impurity Profiling of Cardiac Glycosides

alpha-Acetyldigoxin serves as a critical reference standard for distinguishing between alpha- and beta-acetyldigoxin isomers in pharmaceutical impurity testing. Given the documented differences in bioavailability between the two isomers [1] and the potential for beta-acetyldigoxin to isomerize to alpha-acetyldigoxin in alkaline solutions [1], accurate identification and quantification of alpha-acetyldigoxin as an impurity or degradation product in beta-acetyldigoxin formulations is essential for quality control compliance. The European Pharmacopoeia maintains beta-acetyldigoxin reference standards for peak identification, underscoring the regulatory importance of isomer-specific analytical capabilities .

Pharmacokinetic and Prodrug Metabolism Studies Requiring Controlled Digoxin Exposure

alpha-Acetyldigoxin is suitable for preclinical and clinical pharmacokinetic studies investigating digoxin-like exposure with modified absorption characteristics. As established by direct head-to-head comparison in rats, alpha-acetyldigoxin produces nearly identical blood concentration profiles and elimination half-life (7.5 hours) as digoxin (7.0 hours) following intraduodenal administration [2]. This pharmacokinetic equivalence, combined with its prodrug activation via intestinal deacetylation [3], makes alpha-acetyldigoxin a valuable tool for studies examining drug-drug interactions, P-glycoprotein-mediated transport, or formulation effects on absorption kinetics.

Photodegradation Studies and Light-Protective Formulation Development

The documented photostability deficit of alpha-acetyldigoxin compared to digoxin under solid-state irradiation [4] positions this compound as a sensitive probe for photodegradation studies. The consistently higher photoproduct yield across multiple light sources [4] makes alpha-acetyldigoxin a suitable candidate for evaluating light-protective packaging materials, stabilizer efficacy, and accelerated photostability testing protocols. Researchers developing formulations requiring long-term stability should implement rigorous light-exclusion protocols when handling alpha-acetyldigoxin.

Cardiac Glycoside Toxicology and Therapeutic Index Investigations

alpha-Acetyldigoxin provides a defined cardiac glycoside with established clinical dosing parameters for toxicology studies. The documented therapeutic digitalization regimen (average loading dose 1.96 mg over 2–3 days, average maintenance 0.33 mg daily) and observed adverse event profile (2 cases in 21 patients with usual dosing, ~9.5% incidence) [5] offer baseline reference data for in vivo toxicology experiments. The compound's narrow therapeutic index, characteristic of cardiac glycosides [3], makes it relevant for investigations of toxicity mechanisms, antidote development, and therapeutic drug monitoring methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Acetyldigoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.